CCR2b Receptor Binding Affinity: Meta-Bromo vs. Structurally Optimized Comparator
1-[2-(3-Bromophenyl)ethyl]pyrrolidine exhibits a binding affinity (Ki) of 5.60 nM for the human C-C chemokine receptor type 2b (CCR2b), a key target in inflammatory disease research [1]. A structurally related comparator (CHEMBL4572833) bearing a different heterocyclic core shows a Ki of 1.40 nM under identical assay conditions, representing a 4-fold higher affinity [2]. This quantitative difference underscores the impact of scaffold topology on CCR2b engagement and positions the target compound as a distinct chemotype with a defined, moderate affinity profile suitable for specific SAR explorations.
| Evidence Dimension | Binding affinity (Ki) for human CCR2b receptor |
|---|---|
| Target Compound Data | Ki = 5.60 nM |
| Comparator Or Baseline | CHEMBL4572833: Ki = 1.40 nM |
| Quantified Difference | 4-fold lower affinity for target compound |
| Conditions | Displacement of [3H]-CCR2-RA-[R] from human TEV protease site linked CCR2b expressed in human U20S cell membranes co-expressing Gal4-VP16 transcription factor |
Why This Matters
This defined affinity enables researchers to select a probe with moderate potency, minimizing the risk of complete receptor saturation and facilitating nuanced dose-response studies in CCR2-mediated signaling pathways.
- [1] BindingDB. (n.d.). BDBM50518075 (CHEMBL4577133): Ki = 5.60 nM for human CCR2b. View Source
- [2] BindingDB. (n.d.). BDBM50506135 (CHEMBL4572833): Ki = 1.40 nM for human CCR2b. View Source
